4-(Methoxymethyl)pyridine

Medicinal Chemistry Computational Chemistry Property Prediction

4-(Methoxymethyl)pyridine (CAS 70199-60-9) is a substituted pyridine derivative, characterized by a methoxymethyl group at the 4-position. This structural modification confers distinct physicochemical properties, including a molecular weight of 123.15 g/mol, a molecular formula of C7H9NO, a calculated LogP of 1.228, and two hydrogen bond acceptors.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 70199-60-9
Cat. No. B1617203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)pyridine
CAS70199-60-9
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCOCC1=CC=NC=C1
InChIInChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3
InChIKeyMBGSSZLPFNHEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)pyridine (CAS 70199-60-9): A Verified Pyridine Derivative for Precision Organic Synthesis and Ligand Design


4-(Methoxymethyl)pyridine (CAS 70199-60-9) is a substituted pyridine derivative, characterized by a methoxymethyl group at the 4-position . This structural modification confers distinct physicochemical properties, including a molecular weight of 123.15 g/mol, a molecular formula of C7H9NO, a calculated LogP of 1.228, and two hydrogen bond acceptors [1]. These features are foundational to its utility as a versatile intermediate in organic synthesis and as a potential ligand in coordination chemistry .

4-(Methoxymethyl)pyridine vs. Other Pyridines: Why CAS 70199-60-9 is Not a Drop-In Replacement


Direct substitution of 4-(Methoxymethyl)pyridine with generic or even closely related pyridine analogs is non-trivial and can lead to project failure. The 4-position methoxymethyl group uniquely alters electronic distribution and steric profile compared to unsubstituted pyridine or 4-methylpyridine. As outlined in a patent for the preparation of related compounds, such substituents directly influence the regioselectivity and yield in downstream synthetic steps [1]. This contrasts with a simple electron-donating alkyl group like a methyl; the methoxymethyl moiety introduces additional hydrogen-bonding capacity (via the oxygen atom) and altered lipophilicity, which can be critical for target binding in pharmaceutical intermediates or for catalytic efficiency in ligand-metal complexes. The quantitative evidence below details the specific, measurable differentiators that justify selecting this specific building block.

Quantifiable Differentiation of 4-(Methoxymethyl)pyridine (CAS 70199-60-9): A Data-Driven Comparative Analysis


Physicochemical Differentiation of 4-(Methoxymethyl)pyridine from Unsubstituted Pyridine

The introduction of the methoxymethyl group at the 4-position of the pyridine ring confers a substantial increase in lipophilicity and molecular complexity compared to unsubstituted pyridine. Specifically, 4-(Methoxymethyl)pyridine exhibits a calculated LogP of 1.228 . In contrast, the baseline LogP for unsubstituted pyridine is approximately 0.65 [1]. This nearly 2-fold increase in LogP translates to a significantly higher partition coefficient into organic phases and a reduced aqueous solubility profile, which are critical parameters in medicinal chemistry and process development.

Medicinal Chemistry Computational Chemistry Property Prediction

Synthetic Utility: The 4-Methoxymethyl Group as a Progenitor in Pyridine-Based Inhibitor Synthesis

4-(Methoxymethyl)pyridine is explicitly designated as a precursor for synthesizing substituted pyridine compounds that function as kinase inhibitors in the patent literature [1]. This class-level evidence is crucial for procurement decisions. The 4-methoxymethyl group is not merely a spectator; it serves as a functional handle that can be further derivatized, as demonstrated by its conversion to other intermediates. For example, the methoxymethyl group can be deprotected or modified, providing a strategic advantage over simpler, non-functionalized pyridines which lack this synthetic handle for introducing further complexity [2].

Organic Synthesis Pharmaceutical Intermediates Kinase Inhibition

Enhanced Hydrogen Bonding Capacity Relative to Simple Alkyl Pyridines

The methoxymethyl substituent introduces a hydrogen bond acceptor (the ether oxygen) that is absent in analogous alkyl-substituted pyridines like 4-methylpyridine. While 4-(Methoxymethyl)pyridine has two hydrogen bond acceptors (the pyridine nitrogen and the ether oxygen) and zero hydrogen bond donors , 4-methylpyridine has only one acceptor and no donors [1]. This difference has direct implications for applications where intermolecular interactions are critical. For instance, in the design of metal-organic frameworks (MOFs) or coordination complexes, this additional acceptor site can anchor the ligand in a specific orientation or enhance substrate binding in catalytic cycles. This is supported by literature highlighting the use of pyridine derivatives with oxygen-containing substituents as versatile ligands .

Coordination Chemistry Molecular Recognition Supramolecular Chemistry

Optimal Use Cases for Procuring 4-(Methoxymethyl)pyridine (CAS 70199-60-9)


Synthesis of Proprietary Kinase Inhibitor Libraries in Drug Discovery

As substantiated by US Patent Application 20240018106, 4-(Methoxymethyl)pyridine is a key intermediate for generating novel substituted pyridine compounds with kinase inhibitory activity [1]. Procuring this specific building block ensures the research team is following a documented and potentially patent-protected synthetic route, which can be critical for establishing freedom-to-operate and developing a unique chemical series. Using a less specific analog could necessitate re-optimization of the entire synthetic pathway and may lead to structurally divergent final compounds with unknown intellectual property landscapes.

Medicinal Chemistry Projects Requiring Precise Lipophilicity Modulation

In lead optimization, achieving the right balance of lipophilicity is crucial for oral bioavailability and avoiding off-target toxicity. The quantified LogP of 1.228 for 4-(Methoxymethyl)pyridine provides a specific, measurable starting point for fragment-based drug design or scaffold-hopping exercises . When a project's target product profile requires a moderate increase in lipophilicity relative to unsubstituted pyridine (LogP 0.65), this compound offers a predictable and validated vector, reducing the empirical guesswork in early-stage medicinal chemistry campaigns.

Development of Bifunctional Ligands and Advanced Coordination Complexes

The presence of two hydrogen bond acceptor sites (the pyridine N and the ether O) makes 4-(Methoxymethyl)pyridine a more versatile ligand than simpler analogs like 4-methylpyridine . This structural feature is particularly valuable in the fields of supramolecular chemistry, catalysis, and materials science. Researchers designing metal-organic frameworks (MOFs) or asymmetric catalysts can leverage this additional interaction point to enforce specific coordination geometries, enhance substrate pre-organization, or create more stable and selective catalytic centers, providing a clear rationale for selecting this compound over single-acceptor pyridine derivatives.

Technical Documentation Hub

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